molecular formula C5H13N2Na2O3PS B1664876 Amifostine disodium CAS No. 59178-37-9

Amifostine disodium

Cat. No.: B1664876
CAS No.: 59178-37-9
M. Wt: 258.19 g/mol
InChI Key: SWWAWQGXMDVHTK-UHFFFAOYSA-L
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Description

Amifostine disodium is a chemical compound with the molecular formula C5H13N2Na2O3PS and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of aminopropylamino-ethylthiophosphate, disodium salt involves several steps:

Chemical Reactions Analysis

Amifostine disodium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Amifostine disodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminopropylamino-ethylthiophosphate, disodium salt involves its conversion to an active metabolite, WR-1065, through the action of membrane alkaline phosphatase. This active metabolite accumulates in normal tissues, where it scavenges free radicals and inactivates cytotoxic drugs, thereby protecting normal cells from damage. The compound’s selective accumulation in normal tissues is due to differences in pH and enzyme activity between normal and tumor tissues .

Comparison with Similar Compounds

Amifostine disodium can be compared with other similar compounds, such as:

This compound stands out due to its

Properties

CAS No.

59178-37-9

Molecular Formula

C5H13N2Na2O3PS

Molecular Weight

258.19 g/mol

IUPAC Name

disodium;N'-(2-phosphonatosulfanylethyl)propane-1,3-diamine

InChI

InChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

SWWAWQGXMDVHTK-UHFFFAOYSA-L

SMILES

C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+]

Appearance

Solid powder

59178-37-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20537-88-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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